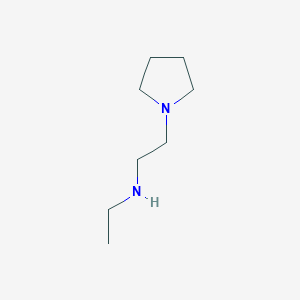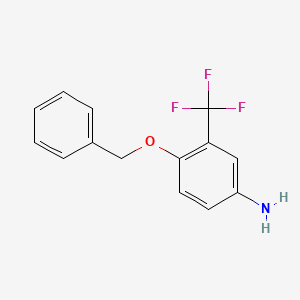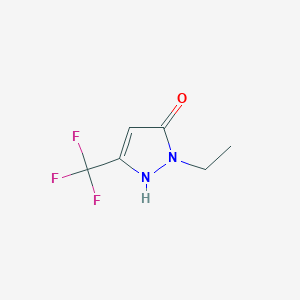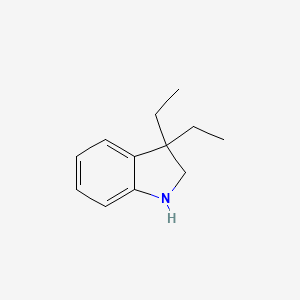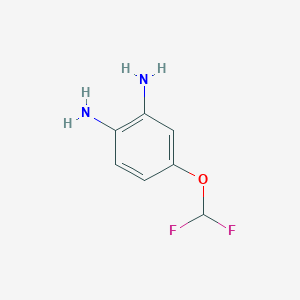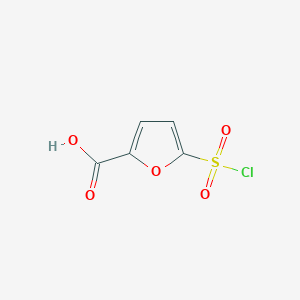
Acide 5-(chlorosulfonyl)furan-2-carboxylique
Vue d'ensemble
Description
5-(Chlorosulfonyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position
Applications De Recherche Scientifique
5-(Chlorosulfonyl)furan-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Pharmaceutical Industry: It is used in the synthesis of drug candidates and as a precursor for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid typically involves the chlorosulfonation of furan-2-carboxylic acid. The reaction is carried out by treating furan-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Furan-2-carboxylic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)furan-2-carboxylic acid
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 5-(Chlorosulfonyl)furan-2-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorosulfonyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group or further to a sulfide group.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonates, and sulfides.
Reduction Reactions: Products include sulfonyl derivatives and sulfides.
Oxidation Reactions: Products include furan-2,5-dicarboxylic acid and other oxidized furan derivatives.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)furan-2-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)furan-2-carboxylic acid
- 5-(Bromosulfonyl)furan-2-carboxylic acid
- 5-(Methanesulfonyl)furan-2-carboxylic acid
Comparison
5-(Chlorosulfonyl)furan-2-carboxylic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other similar compounds For example, 5-(Chloromethyl)furan-2-carboxylic acid has a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications
Propriétés
IUPAC Name |
5-chlorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYXOXRJDCQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512085 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-76-8 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reactions 5-chlorosulfonylfuran-2-carboxylic acid can undergo according to the research?
A1: The research by [] demonstrates that 5-chlorosulfonylfuran-2-carboxylic acid (Ia) can be converted into its corresponding amide (Ib). Additionally, the sulfonyl chloride group can be further reacted to form a range of amides, hydrazides, and azides. This showcases the versatility of this compound as a building block for more complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


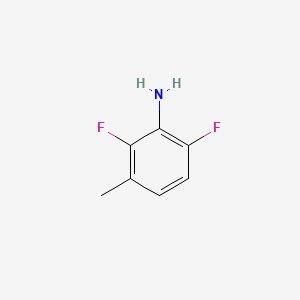
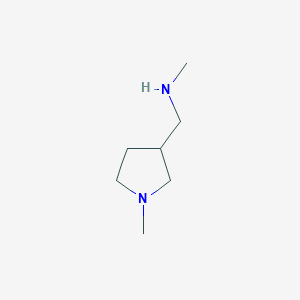
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
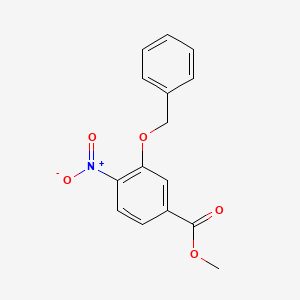

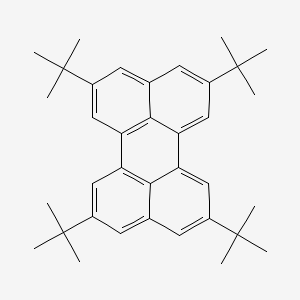

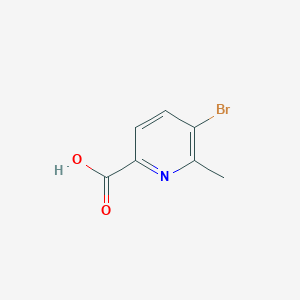
![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)
